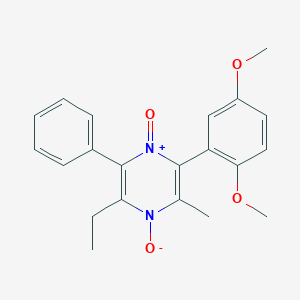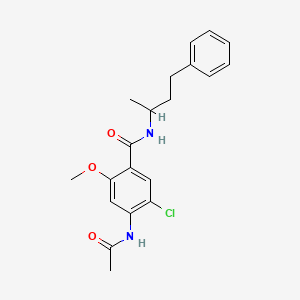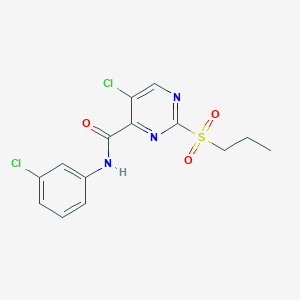![molecular formula C13H16N2O3S B4393288 2-[4-(4-morpholinylcarbonothioyl)phenoxy]acetamide](/img/structure/B4393288.png)
2-[4-(4-morpholinylcarbonothioyl)phenoxy]acetamide
説明
2-[4-(4-morpholinylcarbonothioyl)phenoxy]acetamide, also known as MPTP, is a chemical compound that has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in animal models. MPTP is a prodrug that is metabolized into 1-methyl-4-phenylpyridinium (MPP+) in the brain, which selectively damages dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels and the development of Parkinson's disease symptoms.
作用機序
2-[4-(4-morpholinylcarbonothioyl)phenoxy]acetamide is metabolized into MPP+ by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then selectively taken up by dopaminergic neurons in the substantia nigra via the dopamine transporter, where it inhibits mitochondrial complex I, leading to oxidative stress, mitochondrial dysfunction, and ultimately cell death.
Biochemical and Physiological Effects:
2-[4-(4-morpholinylcarbonothioyl)phenoxy]acetamide-induced Parkinson's disease animal models exhibit a range of biochemical and physiological effects, including a decrease in dopamine levels, an increase in oxidative stress and inflammation, and mitochondrial dysfunction. These effects are similar to those observed in human Parkinson's disease patients.
実験室実験の利点と制限
One of the main advantages of using 2-[4-(4-morpholinylcarbonothioyl)phenoxy]acetamide-induced Parkinson's disease animal models is that they closely mimic the pathogenesis and symptoms of human Parkinson's disease. However, there are also several limitations to using 2-[4-(4-morpholinylcarbonothioyl)phenoxy]acetamide, including the fact that it is a prodrug that requires metabolism to exert its effects, and that the animal models may not fully recapitulate the complexity of human Parkinson's disease.
将来の方向性
There are several future directions for research on 2-[4-(4-morpholinylcarbonothioyl)phenoxy]acetamide and Parkinson's disease. One area of focus is the development of new treatments for the disease, including drugs that target the underlying mechanisms of the disease, such as oxidative stress and inflammation. Another area of focus is the development of new animal models that more closely mimic the complexity of human Parkinson's disease. Additionally, there is a need for more research on the long-term effects of 2-[4-(4-morpholinylcarbonothioyl)phenoxy]acetamide exposure and the potential risks associated with its use in laboratory experiments.
科学的研究の応用
2-[4-(4-morpholinylcarbonothioyl)phenoxy]acetamide has been widely used in scientific research to study the mechanisms underlying Parkinson's disease and to develop new treatments for the disease. 2-[4-(4-morpholinylcarbonothioyl)phenoxy]acetamide-induced Parkinson's disease animal models have been used to study the role of oxidative stress, inflammation, and mitochondrial dysfunction in the pathogenesis of Parkinson's disease.
特性
IUPAC Name |
2-[4-(morpholine-4-carbothioyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c14-12(16)9-18-11-3-1-10(2-4-11)13(19)15-5-7-17-8-6-15/h1-4H,5-9H2,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOBEAIHCPTFJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-4-methoxybenzenesulfonamide](/img/structure/B4393223.png)
![3-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1-propanol](/img/structure/B4393225.png)
![ethyl (4-{[(2-furylmethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4393233.png)


![N-butyl-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B4393241.png)

![3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4393249.png)



![6-(4-nitrophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4393280.png)
![N-{2-ethoxy-5-[(methylamino)sulfonyl]phenyl}acetamide](/img/structure/B4393303.png)
